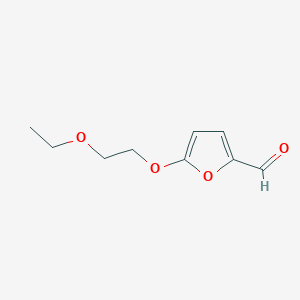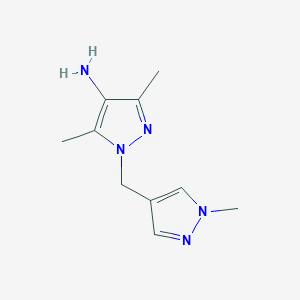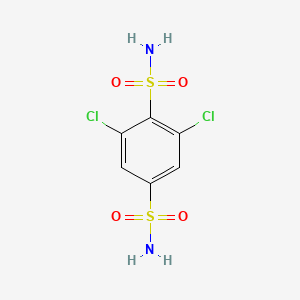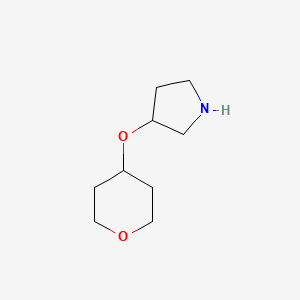
3-(Oxan-4-yloxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxan-4-yloxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an oxan-4-yloxy group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yloxy)pyrrolidine typically involves the reaction of pyrrolidine with oxan-4-yloxy derivatives under controlled conditions. One common method involves the use of 3R and 3S pyrrolidine-3-ol as starting materials, which are then coupled with oxan-4-yloxy derivatives in the presence of a catalyst such as PyBOP and DIPEA in dry DMSO .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures and pressures in a continuous tube reactor .
化学反応の分析
Types of Reactions
3-(Oxan-4-yloxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction can produce various alcohol derivatives .
科学的研究の応用
3-(Oxan-4-yloxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(Oxan-4-yloxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Pyrrolidine: A basic nitrogen-containing heterocycle.
Pyrrolizidine: Contains two pentagonal rings.
Pyrroline: A partially saturated derivative of pyrrole
Uniqueness
3-(Oxan-4-yloxy)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and selectivity in biological systems, making it a valuable scaffold in drug discovery .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3-(oxan-4-yloxy)pyrrolidine |
InChI |
InChI=1S/C9H17NO2/c1-4-10-7-9(1)12-8-2-5-11-6-3-8/h8-10H,1-7H2 |
InChIキー |
FQMACVOLTJCARN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


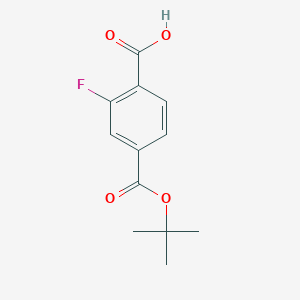
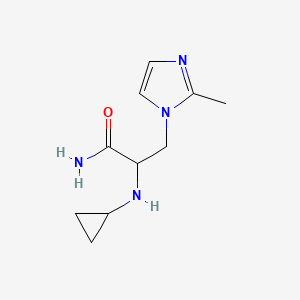

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
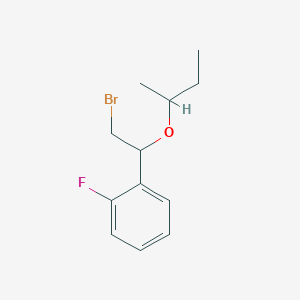
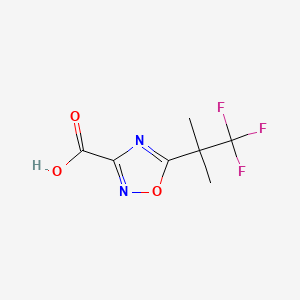
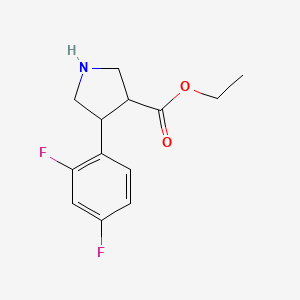
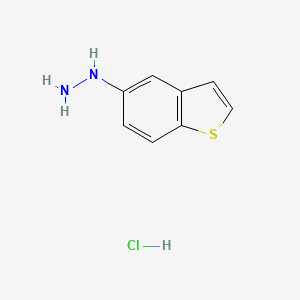
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
